molecular formula C29H23N3O4S B2784064 Ethyl 5-[(2,2-diphenylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-63-2

Ethyl 5-[(2,2-diphenylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2784064
CAS RN: 851947-63-2
M. Wt: 509.58
InChI Key: IKHLRMSXYQFPDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate, a related compound, was conducted according to a known procedure . The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis and various spectroscopic methods .


Molecular Structure Analysis

The molecular structure of Ethyl 5-[(2,2-diphenylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate is represented by the formula C29H23N3O4S.


Chemical Reactions Analysis

The compound is part of a group of novel derivatives of pyrimidothienopyridazine that were designed and synthesized through a versatile method . These compounds have been evaluated for their antimicrobial activity against representative Gram-positive bacteria, Gram-negative bacteria, and fungi .

Scientific Research Applications

Synthesis of Pyrrolo and Furo Derivatives

Researchers have developed methods to synthesize pyrrolo[1′,2′:1′,2′]pyrazino-[6′,5′:4,5]thieno[2,3-c]pyridazine derivatives and related pentacyclic heterocycles, starting from ethyl-5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate. These synthetic pathways also led to the creation of 3,4-diphenylpyrrolo and related fused heterocycles, showcasing the compound's versatility in generating complex structures (Radwan, S. M., Abbady, M. S., & El-kashef, H., 1994).

Development of New Heterocyclic Compounds

Further research has been focused on condensing ethyl-5-amino-2,4-diphenylthieno[2,3-d]pyrimidine-6-carboxylate with various reagents to produce novel heterocyclic compounds. These synthetic endeavors have expanded the range of pyrrolylthieno[2,3-d]pyrimidines and thieno[2,3-d][4,5-d]dipyrimidines, indicating the compound's utility in accessing a wide array of heterocyclic frameworks (Moneam, M. I. A., 2005).

Creation of Pyridazine Derivatives

The synthesis of different heterocycles from ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate, such as 2-methyl-8,9-diphenyl-4H-pyridazino and 7-amino-6-methyl-8-oxo-3,4-diphenyl-7,8-dihydropyrimido derivatives, has been described. This highlights the compound's role as a precursor for various pyridazine derivatives and related compounds, enriching the chemical space for potential biological activities (Deeb, A., & El-Abbasy, M., 2006).

Future Directions

The future directions for research on Ethyl 5-[(2,2-diphenylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate and related compounds could involve further exploration of their antimicrobial activity . Additionally, the synthesis of new heterocyclic compounds including pyrimidothienopyridazine moieties with suitable substituent of biological and pharmacological interest could be a potential area of focus .

properties

IUPAC Name

ethyl 5-[(2,2-diphenylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O4S/c1-2-36-29(35)25-22-18-37-27(24(22)28(34)32(31-25)21-16-10-5-11-17-21)30-26(33)23(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-18,23H,2H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHLRMSXYQFPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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